Product packaging for 5-methyl-1,3-oxazole-4-carbonyl Chloride(Cat. No.:CAS No. 914637-76-6)

5-methyl-1,3-oxazole-4-carbonyl Chloride

Cat. No.: B3043754
CAS No.: 914637-76-6
M. Wt: 145.54 g/mol
InChI Key: KEZILNYHDBBHBM-UHFFFAOYSA-N
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Description

5-Methyl-1,3-oxazole-4-carbonyl chloride (CAS 914637-76-6) is a high-purity (95%) chemical building block with the molecular formula C5H4ClNO2 and a molecular weight of 145.54 g/mol . It is classified as a corrosive material (UN 3261) . As an acid chloride, this compound is a highly reactive acylating agent, primarily used to introduce the 5-methyl-1,3-oxazole moiety into more complex molecules by forming amide or ester bonds. The 1,3-oxazole ring is a privileged structure in medicinal chemistry and drug discovery due to its presence in pharmacologically active molecules. Research applications of this reagent include the synthesis of novel heterocyclic compounds for antimicrobial evaluation and the development of potential pharmaceutical candidates, such as selective enzyme inhibitors . This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNO2 B3043754 5-methyl-1,3-oxazole-4-carbonyl Chloride CAS No. 914637-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)7-2-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZILNYHDBBHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294226
Record name 5-Methyl-4-oxazolecarbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-76-6
Record name 5-Methyl-4-oxazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-oxazolecarbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methyl 1,3 Oxazole 4 Carbonyl Chloride and Its Precursors

Strategies for 1,3-Oxazole Ring Construction Preceding Carbonyl Chloride Formation

The formation of the oxazole (B20620) nucleus is the critical step. Methodologies are chosen based on the availability of starting materials and the desired regioselectivity of the final product.

These methods have long been the foundation of oxazole synthesis and rely on fundamental organic reactions like cyclodehydration and multi-component condensations.

The Robinson-Gabriel synthesis is a robust method for forming oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.com This reaction, first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, typically requires a cyclodehydrating agent to facilitate the ring closure. wikipedia.orgsynarchive.com

To generate a precursor for 5-methyl-1,3-oxazole-4-carbonyl chloride, a 2-acylamino-ketone with a specific substitution pattern is required. The methyl group at the C5 position of the oxazole would originate from the ketone moiety, while the carboxyl group (or its ester equivalent) at the C4 position would derive from the acyl group. A plausible starting material would be an N-acylated derivative of an alanine (B10760859) ester, such as ethyl 2-(alkoxycarbonylamino)propanoate, which is then elaborated to the required β-keto amide. Subsequent cyclodehydration under acidic conditions yields the desired 4,5-disubstituted oxazole ring. A variety of dehydrating agents can be employed for this transformation, each with its own scope and limitations. wikipedia.org

Table 1: Common Cyclodehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating Agent Typical Conditions Reference
Sulfuric Acid (H₂SO₄) Concentrated H₂SO₄, heat wikipedia.org
Phosphorus Pentoxide (P₂O₅) Inert solvent, heat
Polyphosphoric Acid (PPA) Heat ijpsonline.com
Thionyl Chloride (SOCl₂) Inert solvent
Trifluoromethanesulfonic acid Friedel-Crafts/Robinson-Gabriel one-pot synthesis wikipedia.orgnih.gov

The mechanism involves the initial enolization of the ketone, followed by nucleophilic attack of the enol oxygen onto the amide carbonyl carbon. A subsequent dehydration step then furnishes the aromatic oxazole ring.

The Fischer-Oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.orgnih.gov The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org The cyanohydrin provides the C4 and C5 atoms of the oxazole ring, while the aldehyde provides the C2 atom.

The mechanism proceeds through the formation of an iminochloride intermediate from the cyanohydrin and HCl, which then reacts with the aldehyde. wikipedia.org While this method is highly effective for synthesizing 2,5-disubstituted oxazoles, its direct application for the synthesis of 4,5-disubstituted oxazoles like the precursor for this compound is not feasible. The inherent reaction pathway dictates that the substituents are placed at the C2 and C5 positions, making it unsuitable for generating the required C4-carboxy, C5-methyl substitution pattern.

The Van Leusen synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile and widely used method for constructing the oxazole ring. organic-chemistry.org In its original form, the reaction between an aldehyde and TosMIC in the presence of a base leads to the formation of a 5-substituted oxazole. nih.govmdpi.com

Of particular relevance to the synthesis of this compound is a modified, one-pot, three-component Van Leusen reaction. This variation allows for the preparation of 4,5-disubstituted oxazoles by reacting TosMIC with an aldehyde and an aliphatic halide. organic-chemistry.org To obtain the desired 5-methyl-4-carboxy precursor, the reaction could employ ethyl glyoxylate (B1226380) (as the aldehyde component), a methylating agent like methyl iodide (as the aliphatic halide), and TosMIC.

The reaction mechanism involves the initial deprotonation of TosMIC, which then adds to the aldehyde. The resulting alkoxide intermediate is alkylated by the halide. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the 4,5-disubstituted oxazole. nih.govorganic-chemistry.org The use of ionic liquids as solvents has been shown to improve yields and facilitate recycling of the reaction medium. organic-chemistry.org

Table 2: Examples of One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles

Aldehyde (R¹CHO) Halide (R²X) Base/Solvent Product (4-R¹, 5-R²) Yield (%) Reference
Benzaldehyde Methyl Iodide K₂CO₃ / [bmim]Br 4-Phenyl, 5-Methyl 92 organic-chemistry.org
4-Chlorobenzaldehyde Methyl Iodide K₂CO₃ / [bmim]Br 4-(4-Chlorophenyl), 5-Methyl 94 organic-chemistry.org
Propanal Ethyl Bromide K₂CO₃ / [bmim]Br 4-Ethyl, 5-Ethyl 84 organic-chemistry.org
Ethyl Glyoxylate* Methyl Iodide* K₂CO₃ / [bmim]Br* 4-Carboethoxy, 5-Methyl* *Plausible

*Plausible reactants for the target precursor, not a specific literature example.

Modern synthetic chemistry has introduced a range of new methodologies for heterocycle formation, with transition-metal catalysis playing a pivotal role. These methods often offer higher efficiency, milder reaction conditions, and broader functional group tolerance compared to classical approaches. strath.ac.uk

Various transition metals, including palladium, copper, gold, and nickel, have been successfully employed to catalyze the formation of oxazole rings. strath.ac.ukresearchgate.net These reactions proceed through diverse mechanisms, such as intramolecular cycloisomerization, oxidative cyclization, and annulation of smaller building blocks. organic-chemistry.orgrsc.org

A plausible strategy for synthesizing the 5-methyl-4-carboxy oxazole precursor could involve a copper-catalyzed reaction. For instance, copper-catalyzed protocols for the synthesis of 2,4,5-trisubstituted oxazoles have been developed from the direct coupling of α-diazoketones with nitriles. researchgate.net Adapting this methodology would require a diazoketone bearing a methyl group and a nitrile precursor for the carboxylate group.

Another approach is the gold-catalyzed cyclization of propargylic amides. researchgate.net A suitably substituted propargylic amide could be designed to cyclize and yield the desired 4,5-disubstituted oxazole. Transition metal-mediated methods are highly attractive due to their selectivity and efficiency under mild conditions. strath.ac.uk

Table 3: Selected Transition Metal-Catalyzed Oxazole Syntheses

Metal Catalyst Reactants Reaction Type Reference
Copper(II) triflate α-Diazoketones, Amides Coupling/Cyclization organic-chemistry.org
Palladium(II) acetate (B1210297) Oxazoles, Aryl halides C-H Arylation organic-chemistry.org
Gold(III) bromide Propargylic alcohols, Amides Substitution/Bromocyclization researchgate.net
Nickel(II) chloride (Benz)oxazoles, Aryl chlorides C2 Arylation organic-chemistry.org

These modern techniques represent a powerful toolkit for constructing complex oxazole structures and offer promising routes toward the efficient synthesis of 5-methyl-1,3-oxazole-4-carboxylic acid and its derivatives.

Synthetic Methodologies for this compound and its Precursors

The synthesis of this compound is a critical process for the creation of various fine chemicals and pharmaceutical intermediates. The direct synthesis of this acyl chloride is typically achieved from its corresponding carboxylic acid precursor, 5-methyl-1,3-oxazole-4-carboxylic acid. A common laboratory and industrial method involves the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like toluene (B28343). google.comgoogle.com The reaction proceeds by refluxing the mixture, which effectively converts the carboxylic acid to the more reactive acyl chloride. google.comgoogle.com

The core of the synthetic challenge, however, lies in the construction of the substituted oxazole ring system. A variety of modern synthetic methodologies have been developed to efficiently access the 5-methyl-1,3-oxazole-4-carboxylic acid precursor and other similarly substituted oxazole frameworks. These methods often focus on the formation of the heterocyclic ring through cyclization reactions, leveraging transition metal catalysis, photochemical processes, base-induced rearrangements, and multicomponent strategies to achieve high efficiency and functional group tolerance.

1 Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has become a powerful tool for the synthesis of oxazole rings, offering mild reaction conditions and broad substrate applicability. Catalysts based on copper, gold, palladium, and ruthenium have been prominently featured in the development of oxidative cyclization and C-O bond formation reactions.

Copper-catalyzed methods provide an economical and efficient route to oxazole synthesis. One prominent strategy involves the oxidative cyclization of enamides. nih.gov This process can achieve the synthesis of 2,5-disubstituted oxazoles through a vinylic C-H bond functionalization pathway at room temperature. nih.govresearchgate.net The reaction mechanism is proposed to involve the copper(II) species acting as a single-electron oxidant, which converts the electron-rich enamide into a radical cation. This intermediate then undergoes cyclization and subsequent oxidation to form the oxazole product. nih.gov Another approach utilizes a copper-catalyzed tandem oxidative cyclization of starting materials like benzylamines and 1,3-dicarbonyl compounds. acs.org This method involves the formation of C-N and C-O bonds in a sequential process under mild conditions. acs.org

Catalyst SystemStarting MaterialsProduct TypeKey Features
Copper(II) bromide (CuBr₂)Enamides2,5-disubstituted oxazolesRoom temperature, vinylic C-H functionalization. nih.gov
Copper catalyst with an oxidantBenzylamines and β-diketonesPolysubstituted oxazolesTandem oxidative cyclization, mild conditions. acs.org
Copper(I) catalyst1-Alkynes and acyl azides2,5-disubstituted oxazolesMild oxidative cyclization. tandfonline.com

Gold catalysts have demonstrated unique reactivity in the synthesis of oxazole scaffolds. One method involves a gold-catalyzed regioselective [3 + 2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully substituted oxazoles. rsc.orgnih.govscispace.com The proposed mechanism involves the gold catalyst coordinating to the alkyne, followed by attack from the dioxazole, ring fragmentation to form a gold carbene species, and subsequent intramolecular nucleophilic cyclization. rsc.orgnih.gov Another efficient route is the gold-catalyzed intermolecular oxidation of terminal alkynes, which react with nitriles in a [2 + 2 + 1] annulation. organic-chemistry.org This approach avoids the use of hazardous α-diazoketones and shows excellent functional group tolerance. organic-chemistry.org

Catalyst SystemStarting MaterialsProduct TypeKey Features
Gold(I) catalystAlkynyl triazenes and 1,2,4-dioxazolesFully-substituted oxazolesRegioselective [3 + 2] cycloaddition, mild conditions. rsc.orgnih.gov
Au(PPh₃)NTf₂Terminal alkynes and nitriles2,5-disubstituted oxazolesIntermolecular alkyne oxidation, [2 + 2 + 1] annulation. organic-chemistry.org

Palladium catalysis offers a versatile platform for constructing oxazole rings through cascade reactions. A notable method involves the palladium-catalyzed and copper-mediated oxidative cyclization for synthesizing trisubstituted oxazoles. rsc.orgnih.gov This process is thought to proceed through a cascade formation of C-N and C-O bonds, where four hydrogen atoms are removed and water serves as the oxygen source. rsc.orgnih.gov Another approach utilizes the palladium-catalyzed oxidative cyclization of N-acyl enamides, starting from readily available iodobenzenes and enamides under mild conditions. rsc.org Furthermore, a highly efficient method for synthesizing oxazole derivatives from simple amides and ketones has been developed, proceeding through sequential C-N and C-O bond formations via a Pd-catalyzed sp² C-H activation pathway. organic-chemistry.org

Catalyst SystemStarting MaterialsProduct TypeKey Features
Pd(OAc)₂ / Cu-mediatorNot specifiedTrisubstituted oxazolesCascade oxidative cyclization, water as oxygen source. rsc.orgnih.gov
Palladium catalystN-acyl enamides and iodobenzenesVersatile substituted oxazolesMild reaction conditions. rsc.org
Pd(OAc)₂ / K₂S₂O₈ / CuBr₂Amides and ketonesHighly substituted oxazolesSequential C-N/C-O bond formation via C-H activation. organic-chemistry.org

Ruthenium catalysts are also effective in synthesizing oxazole derivatives from enamides through C-O cyclization. rsc.org This protocol is noted for its wide functional group compatibility and broad substrate scope. rsc.org A dual catalytic system involving ruthenium(II) porphyrin and simple copper salts has been developed for the synthesis of 2,5-disubstituted oxazoles from benzene (B151609) carboxylic acids and phenylacetylenes under mild conditions. capes.gov.bracs.org The reaction proceeds through sequential intermolecular C-N bond formation and intramolecular C-O bond formation. capes.gov.bracs.org

Catalyst SystemStarting MaterialsProduct TypeKey Features
Ruthenium catalystEnamidesOxazole derivativesC-O cyclization, broad substrate scope. rsc.org
Ruthenium(II) porphyrin / Copper chlorideBenzene carboxylic acids and phenylacetylenes2,5-disubstituted oxazolesSequential C-N and C-O bond formation. capes.gov.bracs.org

2 Photoinduced and Photochemical Cycloadditions for Oxazole Scaffolds

Photochemical methods offer a sustainable and efficient alternative for oxazole synthesis, often proceeding under catalyst- and additive-free conditions. A photoflow-mediated [3 + 2] cycloaddition between diazo compounds and nitriles provides a streamlined and step-efficient approach. nih.govfigshare.com This technique has proven scalable and effective for preparing various oxazole-based natural products and drug precursors. nih.gov Photochemical transformations of other heterocyclic systems can also yield oxazoles; for instance, the photo-oxidation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid can lead to rearranged oxazole products. tandfonline.com

MethodReactantsProductKey Features
Photoflow-mediated [3+2] CycloadditionDiazo compounds and nitrilesSubstituted oxazolesScalable, catalyst-free, step-efficient. nih.govfigshare.com

3 Base-Induced Transformations and Rearrangements (e.g., from Azirines)

Base-induced rearrangements of strained ring systems, such as 2H-azirines, provide a valuable route to oxazole frameworks. The transformation of 2-acyl-3-alkyl-2H-azirines to oxazoles can be initiated by a base. acs.orgnih.govacs.org Experimental and computational studies suggest that the mechanism involves a deprotonation-initiated pathway. acs.orgnih.gov The base abstracts a proton, leading to a carbanion intermediate that undergoes ring opening to form a ketenimine intermediate, which is more stable than the tautomeric nitrile ylide often proposed in photochemical reactions. acs.orgnih.gov This ketenimine intermediate then cyclizes to form the oxazole product. This method is particularly effective under strongly basic conditions. acs.orgnih.gov

Starting MaterialBaseIntermediateKey Features
2-Acyl-3-alkyl-2H-azirinesStrong bases (e.g., t-BuOK, KH)KetenimineDeprotonation-initiated mechanism. acs.orgnih.govacs.org

4 Multicomponent Reactions (MCRs) for Oxazole Frameworks

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step from simple starting materials. An acid-promoted MCR has been developed for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. x-mol.com This tandem transformation is believed to proceed via a classical Robinson-Gabriel type reaction as the key step. x-mol.com Another MCR approach involves the synthesis of 5-methoxyoxazoles from aldehydes, amines, and methyl α-isocyanoacetates. thieme-connect.com The reaction is proposed to proceed through the formation of a nitrilium intermediate which then cyclizes to yield the oxazole product. This method provides access to oxazoles in a one-pot process under mild conditions. thieme-connect.com

Reaction TypeComponentsKey Step/IntermediateKey Features
Acid-Promoted Tandem CyclizationArylglyoxal monohydrates, nitriles, C-nucleophilesRobinson-Gabriel reactionSynthesis of fully substituted oxazoles. x-mol.com
Isocyanoacetate-based MCRAldehydes, amines, methyl α-isocyanoacetatesNitrilium intermediateOne-pot synthesis of 5-methoxyoxazoles under mild conditions. thieme-connect.com
Transition Metal-Catalyzed Cyclization and Annulation Reactions

Direct Synthesis of this compound

The synthesis of this compound is a critical process for the creation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The direct synthesis typically involves the preparation of its corresponding carboxylic acid precursor, followed by a halogenation reaction to yield the final acyl chloride. This section details the methodologies for synthesizing the precursor and its subsequent conversion to the target compound.

Carboxylic Acid Precursors and Their Derivatization

The primary precursor for this compound is 5-methyl-1,3-oxazole-4-carboxylic acid. The synthesis and derivatization of this key intermediate are foundational steps.

The synthesis of oxazole-4-carboxylic acids can be approached through various routes. One common method involves the hydrolysis of a corresponding ester, such as ethyl 5-phenyl-1,3-oxazole-4-carboxylate, using a base like sodium hydroxide (B78521) in ethanol (B145695) to yield the carboxylic acid. chemicalbook.com While direct synthetic routes for 5-methyl-1,3-oxazole-4-carboxylic acid are less commonly detailed, the synthesis of its analogues provides insight into potential pathways. For example, the synthesis of the isomeric 5-methylisoxazole-4-carboxylic acid involves a multi-step process starting from ethylacetoacetate. google.com

Recent advancements have also demonstrated the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates using a triflylpyridinium reagent (DMAP-Tf) as a carboxylic acid activator. acs.org This approach offers a more direct route to the oxazole core structure. acs.org

Table 1: Synthesis of 5-Substituted-1,3-oxazole-4-carboxylic Acid Analogues

Precursor(s) Reagent(s) Product Reference(s)
5-Phenyl-1,3-oxazole-4-carboxylic acid ethyl ester Sodium hydroxide, Ethanol 5-Phenyl-1,3-oxazole-4-carboxylic acid chemicalbook.com
3-Fluorobenzoic acid, Ethyl isocyanoacetate DMAP-Tf, Base Ethyl 5-(3-fluorophenyl)oxazole-4-carboxylate acs.org

A key strategy for forming the oxazole-4-carboxylate structure involves the construction of the heterocyclic ring from acyclic precursors. A well-documented example, although for the isomeric isoxazole (B147169) system, provides a relevant synthetic paradigm. This process begins with the reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride (B1165640) to form an intermediate, ethyl ethoxymethyleneacetoacetic ester. google.com This intermediate is then reacted with hydroxylamine (B1172632) sulfate (B86663) in the presence of sodium acetate to form ethyl-5-methylisoxazole-4-carboxylate. google.com The final step in forming the carboxylic acid is the hydrolysis of the ethyl ester. This is effectively achieved by reacting the ethyl-5-methylisoxazole-4-carboxylate with a strong acid, such as 60% aqueous sulfuric acid, followed by continuous distillation to remove the ethanol byproduct. google.com This hydrolysis step is a critical functional group interconversion, transforming the ester into the desired carboxylic acid. google.com

Conversion of Carboxylic Acids to Acyl Chlorides

The conversion of the carboxylic acid group (-COOH) to an acyl chloride group (-COCl) is a standard transformation in organic synthesis. This step activates the carboxyl group, making it more susceptible to nucleophilic attack in subsequent reactions.

Several halogenating reagents are commonly employed to convert carboxylic acids into acyl chlorides. These include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). chemguide.co.uklibretexts.orgchemguide.co.uk

Thionyl chloride is a particularly useful reagent for this transformation because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.ukchemguide.co.uk The reaction is typically carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. google.comcommonorganicchemistry.com For instance, the synthesis of 5-methylisoxazole-4-carbonyl chloride is achieved by reacting the crystallized 5-methylisoxazole-4-carboxylic acid with freshly distilled thionyl chloride in anhydrous toluene under reflux for several hours. google.comgoogle.com Phosphorus oxychloride has also been used in the synthesis of related heterocyclic acyl chlorides, such as 5-chloroisoxazole-4-carbonyl chlorides, often in conjunction with DMF. researchgate.netresearchgate.net

Table 2: Common Halogenating Reagents for Acyl Chloride Synthesis

Reagent Formula Typical Byproducts Phase of Byproducts Reference(s)
Thionyl Chloride SOCl₂ SO₂, HCl Gas chemguide.co.ukchemguide.co.uk
Phosphorus(V) Chloride PCl₅ POCl₃, HCl Liquid, Gas chemguide.co.uklibretexts.org
Phosphorus(III) Chloride PCl₃ H₃PO₃ Liquid chemguide.co.ukchemguide.co.uk

In many synthetic procedures, it is advantageous to form the acyl chloride in situ and use it directly in the next step without isolation. This "telescoped" approach can improve efficiency and yield by avoiding purification of the often-reactive acyl chloride intermediate.

A common method for in situ formation involves treating the carboxylic acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM). biorxiv.org The highly reactive acyl chloride is then immediately exposed to a nucleophile, such as an amine or alcohol, to form the desired amide or ester. biorxiv.org This technique is particularly valuable when dealing with sensitive substrates where the harsh conditions of traditional acyl chloride formation (e.g., refluxing in neat thionyl chloride) might be detrimental. reddit.com The choice of whether to use the acyl chloride in situ or to isolate it depends on its stability and the specific requirements of the subsequent reaction step. biorxiv.org

Sustainable and Green Chemistry Methodologies in this compound Synthesis

The growing emphasis on sustainable practices in chemical manufacturing has spurred the development of green synthetic methodologies for producing valuable chemical entities like this compound and its precursors. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comingentaconnect.com Key areas of innovation include the use of eco-friendly reaction media, alternative energy sources like microwaves, scalable continuous flow processes, and advanced catalytic systems such as nanocatalysts. mdpi.comnanomaterchem.com

Solvent-Free and Environmentally Benign Reaction Media

A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. Research into the synthesis of the oxazole core, the central structure of the target compound's precursor, has identified several effective strategies that employ solvent-free conditions or environmentally benign alternatives like water and ionic liquids. mdpi.comnih.gov

One notable solvent-free method involves an oxidative, copper-catalyzed annulation for the synthesis of tri-substituted oxazoles from readily available substrates under an atmosphere of molecular oxygen. nih.gov This approach avoids the need for bulk organic solvents, thereby reducing waste and associated environmental hazards.

Water, as a reaction medium, offers significant green credentials due to its non-toxic, non-flammable, and abundant nature. An innovative approach to the van Leusen oxazole synthesis, a key reaction for forming 5-substituted oxazoles, utilizes water as a solvent in the presence of β-cyclodextrin (β-CD). This system, using only catalytic amounts of a base at a mild temperature of 50 °C, demonstrates that water can be an effective medium for this important transformation, leading to excellent yields. researchgate.net

Ionic liquids (ILs) have also emerged as promising green solvents for oxazole synthesis. researchgate.net Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to conventional volatile organic solvents. An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. This method provides high yields, and the ionic liquid can be recovered and reused for multiple cycles without a significant drop in performance. nih.gov

Table 1: Comparison of Reaction Media in Oxazole Synthesis
MethodologyReaction MediumKey AdvantagesReference
Copper-Catalyzed AnnulationSolvent-FreeEliminates solvent waste, mild temperature. nih.gov
van Leusen SynthesisWater with β-cyclodextrinNon-toxic, non-flammable, low temperature, catalytic base. researchgate.net
van Leusen SynthesisIonic LiquidsHigh yields, recyclable solvent, broad substrate scope. nih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in green chemistry, offering significant benefits over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and cleaner reaction profiles. ingentaconnect.comgoogle.com This technology has been effectively applied to the synthesis of the oxazole ring system. mdpi.comnanomaterchem.com

A highly efficient microwave-assisted, two-component [3+2] cycloaddition reaction has been developed for synthesizing 5-substituted oxazoles. nih.gov This method reacts substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) in isopropanol, a relatively greener solvent, using potassium phosphate (B84403) as a base. nih.gov Under microwave irradiation at 65 °C, the reaction completes in just 8 minutes, affording the desired oxazole product in up to 96% yield. nih.gov This represents a substantial improvement over conventional heating methods that often require several hours. nih.govtandfonline.com The protocol is also scalable, with successful gram-scale synthesis demonstrating its potential for practical applications. nih.govjsynthchem.com

The choice and amount of base can be controlled to selectively produce either the final oxazole or an oxazoline (B21484) intermediate. nih.govjsynthchem.com This level of control, combined with the speed and efficiency of microwave heating, makes it a powerful and sustainable route for preparing oxazole precursors. jsynthchem.com Fused oxazoles have also been synthesized using microwave methods, highlighting the versatility of this technique. ajchem-a.com

Table 2: Microwave-Assisted vs. Conventional Synthesis of 5-Phenyl Oxazole
ParameterMicrowave-Assisted MethodConventional Method
Reaction Time8 minutes~6 hours
Temperature65 °C60 °C
Yield96%~92-95% (for oxazoline intermediate)
Reference nih.gov nih.gov

Continuous Flow Chemistry for Enhanced Scalability and Handling of Reactive Intermediates

Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing, particularly for scalability and safety. researchgate.netsigmaaldrich.com This technology is well-suited for the industrial production of pharmaceuticals and agrochemicals, including oxazole-based compounds. researchgate.net Flow chemistry provides superior control over reaction parameters like temperature and residence time, leading to better yields, higher purity, and enhanced safety, especially when dealing with exothermic reactions or unstable intermediates. tandfonline.comnih.gov

The synthesis of oxazole intermediates has been successfully translated from batch to continuous flow processes. By using flow reactors, reactions can be performed in micro-channels, which enhances mass and heat transfer, resulting in significantly shorter reaction times. researchgate.net This methodology allows for the production of complex oxazoles on a kilogram scale with minimal post-synthetic work-up, a marked improvement over batch processes. researchgate.net

Nanocatalysis in Oxazole Synthesis

Nanocatalysis represents a frontier in green chemistry, offering catalysts with high surface area-to-volume ratios, which leads to enhanced reactivity and efficiency. mdpi.com The use of nanocatalysts, particularly those based on magnetic nanoparticles (MNPs), aligns with green principles by enabling easy separation and recycling of the catalyst, thus reducing waste and cost. ajchem-a.comresearchgate.net

Several studies have demonstrated the successful application of MNP-based catalysts for the synthesis of oxazole derivatives. Iron oxide (Fe₃O₄) nanoparticles have been used as a magnetically separable nanocatalyst for the green synthesis of functionalized mdpi.comresearchgate.net-oxazoles. nih.gov In some cases, these nanoparticles are biosynthesized using plant extracts, further enhancing the green credentials of the process. mdpi.comnih.gov

More complex nanocatalysts involve immobilizing transition metals onto the surface of functionalized magnetic nanoparticles. For example, palladium (II) complexes immobilized on silica-coated MNPs modified with an aniline (B41778) ligand (MNPs-aniline-Pd) have proven to be highly active for synthesizing benzoxazoles from 2-aminophenol (B121084) and aldehydes in ethanol, a green solvent. nanomaterchem.com Similarly, a copper (II) complex immobilized on imidazole-functionalized Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂-IM-CuCl₂) serves as a novel and highly efficient catalyst for preparing oxazole derivatives. researchgate.net

These magnetic nanocatalysts offer several key advantages:

High Efficiency: The large surface area of nanoparticles provides more active sites for the reaction, leading to faster reaction rates and high yields. nanomaterchem.comresearchgate.net

Easy Separation: The magnetic core allows for the simple removal of the catalyst from the reaction mixture using an external magnet, eliminating the need for filtration or centrifugation. ajchem-a.com

Reusability: The catalysts can be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity, making the process more economical and sustainable. nanomaterchem.comresearchgate.net

Mild Conditions: Many nanocatalyzed reactions can be performed under milder conditions (e.g., lower temperatures, greener solvents) than their conventional counterparts. nanomaterchem.comsigmaaldrich.com

Table 3: Examples of Nanocatalysts in Oxazole Synthesis
NanocatalystType of SynthesisKey FeaturesReference
Fe₃O₄ MNPsFunctionalized mdpi.comresearchgate.net-oxazolesBiosynthesized, magnetically separable, green solvent. mdpi.comnih.gov
MNPs-aniline-PdBenzoxazolesHigh activity, reusable (5+ times), ethanol solvent. nanomaterchem.com
Fe₃O₄@SiO₂-IM-CuCl₂Substituted OxazolesNovel, highly efficient, reusable (6+ times). researchgate.net
Fe₃O₄@SiO₂-SO₃H2-ArylbenzoxazolesSolvent-free, mild temperature (50 °C), reusable. sigmaaldrich.com

Reactivity and Reaction Pathways of 5 Methyl 1,3 Oxazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is central to the utility of 5-methyl-1,3-oxazole-4-carbonyl chloride as a building block in the synthesis of more complex molecules.

Formation of Esters, Amides, and Hydrazides

The reaction of this compound with alcohols, amines, and hydrazines provides a straightforward route to the corresponding esters, amides, and hydrazides. These reactions proceed via the classic nucleophilic acyl substitution mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to expel the chloride leaving group.

Esters: While specific examples for the reaction of this compound with various alcohols are not extensively detailed in the literature, the formation of esters is an expected and standard transformation for acyl chlorides. The reaction would typically be carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to sequester the hydrochloric acid byproduct.

Amides: The synthesis of amides from this compound and its isoxazole (B147169) analogue is well-documented. For instance, the reaction of 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline (B29031) in the presence of triethylamine affords the corresponding N-[4-(trifluoromethyl)phenyl] amide in high yield. google.comgoogle.com This transformation highlights the efficiency of the acylation reaction. The general conditions for such reactions involve combining the carbonyl chloride with the amine in an inert solvent, often in the presence of a base to neutralize the HCl generated. google.com

Table 1: Synthesis of 5-Methylisoxazole-4-carboxamides

Amine Reactant Base Solvent Product Yield (%) Reference

Hydrazides: The corresponding hydrazides can be synthesized by the reaction of this compound with hydrazine (B178648) or its derivatives. These reactions are analogous to the formation of amides and are expected to proceed readily due to the high nucleophilicity of hydrazines.

Reactions with Organometallic Reagents for Carbonyl Derivatization

The reaction of acyl chlorides with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is a powerful method for the formation of ketones and tertiary alcohols. While specific studies on this compound are limited, the expected reactivity follows general principles of organic chemistry.

The addition of one equivalent of an organometallic reagent to the carbonyl chloride would lead to the formation of a ketone. The reaction proceeds through a nucleophilic acyl substitution where the organometallic reagent acts as a carbon nucleophile. However, the resulting ketone is also susceptible to nucleophilic attack by the organometallic reagent. Therefore, careful control of reaction conditions, such as low temperatures, is often necessary to prevent the second addition that leads to a tertiary alcohol. The use of less reactive organometallic reagents, like organocuprates (R₂CuLi), can often favor the formation of the ketone.

Reactivity Profile of the 1,3-Oxazole Ring System

Electrophilic Functionalization of the Oxazole (B20620) Nucleus

Electrophilic substitution on the oxazole ring is generally considered to be difficult due to the electron-withdrawing nature of the ring nitrogen. pharmaguideline.com When such reactions do occur, they typically proceed at the C5 position. tandfonline.com The presence of an electron-withdrawing group, such as the carbonyl chloride at the C4 position, is expected to further deactivate the ring towards electrophilic attack.

However, with strongly activating substituents or under forcing conditions, electrophilic substitution can be achieved. For related isoxazole systems, nitration has been shown to occur at the 4-position, though this is on a system with different electronic properties. For the this compound, any potential electrophilic substitution would likely require harsh conditions and may result in low yields or decomposition.

Nucleophilic Additions and Substitutions on the Oxazole Ring

Nucleophilic substitution on the oxazole ring is rare and generally requires the presence of a good leaving group, such as a halogen, at an activated position (typically C2). pharmaguideline.comtandfonline.com In the case of this compound, the ring itself lacks a suitable leaving group, making direct nucleophilic substitution on the ring improbable under standard conditions.

Nucleophilic attack on the oxazole ring, when it does occur, often leads to ring cleavage rather than substitution. pharmaguideline.com For example, some oxazoles can be converted to imidazoles in the presence of ammonia. pharmaguideline.com

Ring-Opening Reactions and Rearrangements of Oxazole Derivatives

The oxazole ring, particularly when substituted with certain functional groups, can be susceptible to ring-opening reactions. For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov This suggests that derivatives of 5-methyl-1,3-oxazole-4-carboxylic acid, especially after conversion of the carbonyl chloride to a carboxylic acid or ester, might undergo ring cleavage under hydrolytic conditions.

Rearrangements of the oxazole ring and its isomers, the isoxazoles, are also known. Photochemical rearrangements of isoxazoles, for example, can proceed through an acyl azirine intermediate to form oxazoles. nih.govresearchgate.net Another photochemical pathway can lead to the formation of highly reactive ketenimines, which can then be converted into other heterocyclic systems like pyrazoles. nih.gov While these are photochemical examples involving isoxazoles, they illustrate the potential for skeletal rearrangements in this class of five-membered heterocycles. Thermal rearrangements of 4-acyloxazoles, known as the Cornforth rearrangement, are also a known reaction pathway for this class of compounds.

Cycloaddition Reactions (e.g., Diels-Alder type as a diene or dienophile)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a synthetic route to pyridine derivatives. wikipedia.orgpharmaguideline.com The reaction involves the oxazole acting as the diene component, reacting with a suitable dienophile. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, losing the oxygen bridge to form the substituted pyridine. researchgate.net

The viability of this compound as a diene is influenced by its substituents. Electron-donating groups on the oxazole ring generally facilitate the cycloaddition, while electron-withdrawing groups tend to decrease its reactivity. pharmaguideline.com The 4-carbonyl chloride group is strongly electron-withdrawing, which would be expected to reduce the electron density of the oxazole ring system, making it a less effective diene compared to alkyl- or alkoxy-substituted oxazoles.

In related systems, such as 4-(1-ethenylsubstituted)isoxazoles, [4+2] cycloaddition reactions with acetylenedicarboxylates have been reported. researchgate.net However, the corresponding 5-substituted isomers were found to be unreactive under the same conditions, a difference that was attributed to electronic factors as explained by density functional theory (DFT) calculations. researchgate.net This highlights the critical role that substituent position and electronic nature play in the cycloaddition potential of such heterocyclic systems.

Oxidative and Photolytic Transformations of Oxazole Derivatives

Oxazole derivatives can undergo various transformations when subjected to oxidative or photolytic conditions.

Oxidative Transformations: A notable oxidative reaction for the oxazole ring system is its conversion to a 2-oxazolone. Studies have shown that 4- or 5-substituted 2H-oxazoles can undergo ring oxidation to the corresponding 2-oxazolone, a cyclic carbamate. nih.gov This transformation is catalyzed by the cytosolic enzyme aldehyde oxidase and involves the incorporation of an oxygen atom from water. nih.gov This pathway represents a known metabolic route for certain oxazole-containing compounds.

Photolytic Transformations: The photochemistry of oxazoles can lead to significant structural rearrangements. Upon irradiation, the parent oxazole ring can undergo ring-opening. tandfonline.com Computational studies on the excited-state dynamics of oxazole suggest that its decay from the S2 excited state is an ultrafast process involving the cleavage of the O1-C2 bond. This cleavage can lead to the formation of nitrile ylide and azirine intermediates, which are likely involved in subsequent phototranspositions and isomerizations. While specific photolytic studies on this compound are not detailed in the literature, the fundamental photochemical behavior of the parent oxazole ring suggests a propensity for ring-opening and rearrangement pathways.

Mechanistic Investigations of Transformations Involving this compound

Understanding the precise mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Elucidation of Reaction Mechanisms via Intermediate Isolation and Characterization

The high reactivity of many intermediates in oxazole chemistry makes their isolation challenging. However, in related heterocyclic systems, such as the isomerization of isoxazoles, intermediates have been successfully isolated and characterized. For instance, the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles proceeds through a 2H-azirine-2-carbonyl chloride intermediate, which can be isolated before it reacts further with nucleophiles. mdpi.com

While not directly involving this compound, this example demonstrates that azirine structures are plausible and potentially characterizable intermediates in rearrangements of five-membered nitrogen- and oxygen-containing heterocycles. As mentioned in the previous section, computational studies also predict the formation of azirine intermediates during the photochemical decay of the parent oxazole ring, further supporting their potential role in the reaction mechanisms of this class of compounds.

Computational Chemistry Approaches for Reaction Pathway Analysis and Intermediate Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing reaction mechanisms, determining the stability of intermediates, and predicting the reactivity of heterocyclic compounds. nih.gov

DFT calculations have been employed to study the oxidation of the parent oxazole initiated by hydroxyl (OH) radicals. These studies calculated the energy barriers and reaction energies for different pathways, including OH-addition and H-abstraction, revealing that the OH-addition pathway is significantly faster. Such computational approaches provide detailed insight into the potential atmospheric chemistry of oxazoles.

Furthermore, DFT has been used to rationalize the differing reactivities of related heterocyclic isomers in cycloaddition reactions. For example, calculations on 4- and 5-vinylisoxazoles explained why the 4-substituted isomer readily participates in Diels-Alder reactions while the 5-substituted isomer does not, attributing the difference to electronic factors. researchgate.net Similar computational methods could be applied to this compound to predict its reactivity in cycloadditions and other transformations, and to assess the stability of potential intermediates along various reaction coordinates. Theoretical calculations on oxazole derivatives have also been used to determine optimized structures, HOMO-LUMO energy gaps, and other parameters that reveal their chemical reactivity. irjweb.comresearchgate.net

Kinetic and Thermodynamic Studies of Reactivity

Kinetic and thermodynamic data provide quantitative measures of reaction rates and equilibria. While specific experimental kinetic or thermodynamic studies for reactions involving this compound are not extensively documented, research on the parent oxazole system offers foundational insights.

For the gas-phase oxidation of oxazole by OH radicals, kinetic rate coefficients have been calculated using transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. These calculations provide valuable data on the reaction rates under atmospheric conditions. The results indicate that OH radical attack on the carbon atoms of the ring is kinetically favored over hydrogen abstraction by several orders of magnitude. Such studies establish a baseline for understanding the intrinsic reactivity of the oxazole core, which is essential for predicting the behavior of substituted derivatives like this compound.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of 5-methyl-1,3-oxazole-4-carbonyl chloride from reaction mixtures and for the assessment of its purity. The high reactivity of the acyl chloride group, particularly its susceptibility to hydrolysis, necessitates careful consideration of the chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of acyl chlorides, though the reactive nature of these compounds presents a significant challenge. Direct analysis by reversed-phase HPLC is often difficult due to the presence of water in the mobile phase, which can lead to the rapid degradation of the acyl chloride to its corresponding carboxylic acid. americanpharmaceuticalreview.com

To overcome this, derivatization is a widely employed strategy. nih.govresearchgate.net This involves converting the highly reactive acyl chloride into a more stable derivative that is amenable to HPLC analysis. A common approach is to react the acyl chloride with an alcohol, such as anhydrous methanol, to form the corresponding methyl ester. researchgate.net This ester is significantly more stable and can be readily analyzed using standard reversed-phase HPLC methods. Another derivatization strategy involves the use of reagents like 2-nitrophenylhydrazine, which reacts with the acyl chloride to produce a stable derivative with a strong UV chromophore, enhancing detection sensitivity. nih.gov

For direct analysis, normal-phase chromatography using non-aqueous mobile phases can be employed to avoid hydrolysis. americanpharmaceuticalreview.com However, achieving adequate selectivity and sensitivity can sometimes be challenging with this approach.

Table 1: Illustrative HPLC Derivatization Approaches for Acyl Chlorides

Derivatizing Agent Resulting Derivative Key Advantages
Anhydrous Methanol Methyl Ester Forms a stable, easily analyzable product. researchgate.net
2-Nitrophenylhydrazine Hydrazone Derivative Introduces a strong chromophore for enhanced UV detection. nih.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. However, the direct analysis of acyl chlorides by GC can be problematic due to their reactivity and potential for thermal degradation in the injector port or on the column.

Similar to HPLC, derivatization is a common technique to enhance the suitability of acyl chlorides for GC analysis. The conversion of the acyl chloride to a more volatile and thermally stable ester, for instance by reaction with an alcohol like 2-butanol, allows for reliable separation and quantification. acs.org

GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, as it provides both chromatographic separation and mass-based identification of the analytes. researchgate.net This is invaluable for confirming the identity of the derivatized product and for detecting any impurities.

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are essential for the unambiguous determination of the chemical structure of this compound. A combination of different spectroscopic methods provides a complete picture of the molecule's connectivity and functionality.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry.

¹H NMR: In the proton NMR spectrum of this compound, the methyl protons would be expected to appear as a singlet, likely in the range of δ 2.0-3.0 ppm. The single proton on the oxazole (B20620) ring would also appear as a singlet, at a more downfield chemical shift, characteristic of protons on aromatic heterocyclic rings. For a similar structure, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the oxazole methine proton appears as a singlet at δ 8.46 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the acyl chloride group is expected to have a characteristic chemical shift in the range of 160-180 ppm. The carbons of the oxazole ring would appear at distinct chemical shifts, which are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. For comparison, in methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the oxazole ring carbons appear at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift Range (ppm) Notes
C=O (carbonyl) 160 - 180 Characteristic for acyl chlorides.
C2 (oxazole) 150 - 160 Influenced by adjacent N and O atoms.
C4 (oxazole) 120 - 140 Carbon bearing the carbonyl chloride group.
C5 (oxazole) 140 - 150 Carbon bearing the methyl group.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be observed in the mass spectrum. A prominent fragmentation pattern for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. libretexts.org

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.

As mentioned earlier, GC-MS and LC-MS (Liquid Chromatography-Mass Spectrometry) are powerful hyphenated techniques that combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. These are particularly useful for analyzing complex mixtures and for confirming the identity of the target compound after derivatization.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their vibrational frequencies.

IR Spectroscopy: The most characteristic absorption band in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching vibration, which typically appears at a high frequency, around 1800 cm⁻¹. This is a key diagnostic peak for confirming the presence of the acyl chloride functional group. The spectrum would also show characteristic vibrations for the C-N and C-O bonds within the oxazole ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the acyl chloride would also be observable in the Raman spectrum.

Table 3: Key Spectroscopic Data for Acyl Chlorides and Oxazole Derivatives

Technique Feature Expected Range/Value Reference
¹³C NMR Carbonyl Carbon (C=O) 160-180 ppm
MS Fragmentation Loss of Cl to form an acylium ion libretexts.org

Other Specialized Characterization Methodologies

Beyond routine spectroscopic methods, a deeper understanding of the material properties of this compound would necessitate the use of specialized analytical techniques. These methods provide critical insights into its solid-state arrangement and surface-level characteristics.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Furthermore, powder XRD (PXRD) could be utilized to analyze polycrystalline samples, confirming the phase purity of a bulk sample and identifying its characteristic diffraction pattern. Despite a thorough search, specific crystallographic data, such as unit cell parameters, space group, and atomic coordinates for this compound, have not been reported in publicly accessible literature. A representative data table for such findings would typically include the parameters listed below, but the values remain undetermined in the absence of experimental data.

Crystallographic ParameterValue
Chemical FormulaC₅H₄ClNO₂
Formula WeightData not available
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions (a, b, c)Data not available
Unit Cell Angles (α, β, γ)Data not available
Volume (V)Data not available
Density (Calculated)Data not available

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would yield valuable information about the surface chemistry and the bonding environments of the constituent atoms (C, O, N, Cl).

By irradiating the sample with a beam of X-rays, the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured. The binding energy of each electron peak is characteristic of a specific element and its oxidation state. For instance, high-resolution scans of the C 1s, O 1s, N 1s, and Cl 2p regions would reveal shifts in binding energies indicative of their respective chemical environments within the oxazole ring and the carbonyl chloride group. This data is crucial for confirming the compound's structure and assessing its surface purity and electronic properties. However, specific experimental XPS data for this compound is not available in the reviewed scientific literature.

An interactive table representing typical XPS data is provided below. The binding energy values are placeholders and would be populated with experimental results.

AtomCore LevelBinding Energy (eV)Chemical State Assignment
C1sData not availableC-C, C-H, C-N, C=O, C-Cl
O1sData not availableC=O, C-O-N
N1sData not availableC-N=C
Cl2pData not availableC-Cl

Synthetic Applications and Advanced Chemical Transformations Utilizing 5 Methyl 1,3 Oxazole 4 Carbonyl Chloride

5-Methyl-1,3-oxazole-4-carbonyl Chloride as a Versatile Building Block in Organic Synthesis

The high reactivity of the carbonyl chloride group makes this compound an exemplary acylating agent. This property is the foundation of its utility as a building block, allowing for the introduction of the 5-methyl-1,3-oxazole-4-carboxamide moiety into a wide range of molecules.

The primary application of this compound is in the acylation of nucleophiles to form stable amide and ester derivatives. This reaction provides a straightforward and efficient route to a diverse library of substituted oxazoles, where the functional diversity is introduced via the nucleophilic coupling partner.

The reaction with primary or secondary amines, for instance, yields the corresponding N-substituted 5-methyl-1,3-oxazole-4-carboxamides. This amidation is typically high-yielding and can be performed under mild conditions. A patent for the preparation of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, a related isoxazole (B147169) analogue, outlines a process where the corresponding carbonyl chloride is reacted with trifluoromethyl aniline (B41778) and an amine base at temperatures ranging from 0° C to 50° C to form the final amide product. researchgate.net This process highlights a standard and scalable method for creating such derivatives.

The versatility of this approach allows for the incorporation of a wide array of functional groups, as shown in the table below.

NucleophileReagentResulting DerivativePotential Functionality
Primary AmineR-NH₂N-Alkyl/Aryl-5-methyl-1,3-oxazole-4-carboxamidePharmacophores, Hydrogen bond donors/acceptors
Secondary AmineR₂NHN,N-Dialkyl/Aryl-5-methyl-1,3-oxazole-4-carboxamideModulated solubility, Steric control
AlcoholR-OHAlkyl/Aryl 5-methyl-1,3-oxazole-4-carboxylatePro-drug linkers, Volatile esters for analysis
Amino AcidH₂N-CHR-COOHN-(5-methyl-1,3-oxazole-4-carbonyl) amino acidPeptidomimetics, Chiral building blocks
Hydrazine (B178648)H₂N-NH₂5-Methyl-1,3-oxazole-4-carbohydrazidePrecursor for further heterocyclization

This table illustrates the potential for creating a diverse range of substituted oxazole (B20620) derivatives through nucleophilic acyl substitution on this compound.

These reactions are not limited to simple amines and alcohols; complex biomolecules and functionalized reagents can be readily acylated, opening pathways to novel pharmaceutical candidates, agrochemicals, and materials. The resulting amide or ester linkage provides a stable connection, embedding the oxazole core into a larger molecular framework.

While direct use of this compound in one-pot cyclizations to form fused systems is not extensively documented, its derivatives are ideal precursors for such transformations. By strategically choosing a nucleophile with a second reactive site, intramolecular cyclization reactions can be designed to construct bicyclic and polycyclic systems containing the oxazole ring.

For example, reacting the carbonyl chloride with an amine that also contains a nucleophilic group (such as a hydroxyl or thiol) on an adjacent carbon can set the stage for a subsequent cyclodehydration or related cyclization reaction. This "cyclization-ready" intermediate can then be induced to form a fused ring system, such as oxazolo-pyrimidines or oxazolo-thiazines.

A study on the synthesis of fused heterocycles from methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates provides a strong precedent for this strategy. chemistryviews.org In this work, the oxazole derivative was reacted with amino-substituted pyrazoles and triazoles. The initial reaction was followed by a base-induced transformation that led to tricyclic compounds through a Smiles rearrangement and subsequent cyclocondensation. chemistryviews.org This demonstrates that a functional group at the 4-position of the oxazole ring can be effectively utilized as a handle to build complex, fused heterocyclic systems.

Potential Intramolecular Cyclization Pathways:

Reaction with ortho-amino phenols: Acylation of the amino group followed by intramolecular cyclization via attack of the hydroxyl group onto a suitable position on the oxazole or a tethered group.

Reaction with bifunctional nucleophiles: Using a nucleophile like ethylenediamine (B42938) to create an amide, the terminal amino group could then be used in a subsequent reaction to close a new ring.

Friedländer-type reactions: Derivatives such as 5-amino-4-cyano-1,3-oxazoles have been shown to undergo Friedländer-type reactions to produce quinoline (B57606) analogues, indicating the utility of functionalized oxazoles in classical named reactions to build fused systems. nih.gov

These strategies underscore the potential of this compound as a starting point for more complex, polycyclic structures relevant to drug discovery and materials science.

Role in Catalyst Development and Ligand Design for Metal-Mediated Transformations

The oxazole moiety is a key component in a variety of privileged ligands used in asymmetric catalysis, valued for its steric and electronic properties and its ability to coordinate with metal centers. researchgate.net this compound is an ideal precursor for synthesizing novel chiral ligands due to the ease with which its acyl chloride group can be coupled with chiral amines, alcohols, or other coordinating moieties.

For instance, the reaction of the carbonyl chloride with a chiral amino alcohol can generate a bidentate N,O-ligand in a single step. The resulting amide bond provides a rigidifying element, which can be crucial for creating a well-defined chiral pocket around a metal center, thereby enhancing enantioselectivity in catalytic reactions. The development of planar-chiral oxazole-pyridine N,N-ligands has shown superior performance in palladium-catalyzed asymmetric cyclization reactions, highlighting the untapped potential of novel oxazole-based ligand scaffolds. acs.orgdicp.ac.cn

A study on vanadium catalysts for ethylene (B1197577) polymerization utilized ligands synthesized from a related starting material, methyl 5-methyl-1,3-oxazole-5-carboxylate. mdpi.com In this work, the oxazole carboxylate was reacted with amino alcohols to form an N-(2-hydroxyethyl)-carboxyamide intermediate, which was subsequently cyclized. mdpi.com The use of the more reactive this compound would provide a more direct and efficient route to similar amide intermediates, facilitating the synthesis of a broader range of ligands for various metal-mediated transformations.

Ligand ClassSynthetic ApproachPotential Catalytic Application
Bidentate N,N-LigandsReaction with chiral amino-pyridinesAsymmetric C-H activation, Cross-coupling
Bidentate N,O-LigandsReaction with chiral amino-alcoholsAsymmetric allylic alkylation, Hydrosilylation
Pincer LigandsMulti-step synthesis starting with acylation of a central aromatic diamineDehydrogenation, Transfer hydrogenation

This table outlines potential ligand classes that can be synthesized from this compound and their applications in catalysis.

The ability to easily modify the structure of the ligand by varying the nucleophile used in the initial acylation step makes this compound a valuable tool for ligand library synthesis and the rapid optimization of catalysts for specific transformations.

Development of Novel Methodologies in Synthetic Organic Chemistry

The utility of this compound extends to its application in modern synthetic technologies that aim to improve efficiency, safety, and scalability.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for full automation. durham.ac.uk The synthesis of oxazoles is well-suited to flow chemistry, and the use of acyl chlorides as reagents is particularly advantageous in this context.

A fully automated, multipurpose mesofluidic flow reactor has been developed for the synthesis of 4,5-disubstituted oxazoles. durham.ac.uk In this system, a stream of an acyl chloride is mixed with a stream of an isocyanoacetate in a mixing chip. The resulting intermediate is then passed through a packed cartridge containing a solid-supported base (such as PS-BEMP), which facilitates a rapid intramolecular cyclization to yield the oxazole product. durham.ac.uk

This compound could be readily integrated into such a system. As a reactive acyl chloride, its reaction with various nucleophiles (e.g., amines to form amides) could be performed efficiently and safely in a continuous flow setup. This approach would allow for the on-demand synthesis of a library of oxazole derivatives with high purity and yield, minimizing the need for extensive purification. The rapid and scalable nature of flow amidation and esterification reactions would make this an attractive method for industrial production. acs.org

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysMinutes
Scalability Limited by reactor volumeScalable by extending run time
Safety Handling of bulk reactive reagentsSmall reaction volumes, better heat control
Purification Often requires column chromatographyCan integrate in-line purification/scavenging
Automation DifficultReadily automated

This table compares batch and continuous flow synthesis, highlighting the advantages of applying flow technology to reactions involving this compound.

Electrochemistry represents a green and powerful tool in modern organic synthesis, often allowing for transformations to be carried out without the need for stoichiometric chemical oxidants or reductants. chemistryviews.org While the direct electrochemical transformation of this compound is not a widely explored area, the broader field of electrochemical oxazole synthesis provides a context for its potential applications.

Recent advancements have demonstrated the electrochemical synthesis of polysubstituted oxazoles from readily available starting materials like ketones and acetonitrile. organic-chemistry.orgacs.org These methods often proceed under mild, room-temperature conditions and avoid the use of harsh reagents. chemistryviews.org For example, one strategy involves a Ritter-type reaction followed by an oxidative cyclization, all driven by an electric current. organic-chemistry.orgacs.org Another green approach describes a phosphine-mediated deoxygenative cycloaddition of carboxylic acids. rsc.org

While these methods focus on the construction of the oxazole ring, electrochemical techniques could also be applied to transformations of molecules derived from this compound. For instance, an oxazole derivative synthesized from this building block could be subjected to electrochemical C-H functionalization or cross-coupling reactions. The electron-rich nature of the oxazole ring could influence the regioselectivity of such transformations. The development of electrochemical methods for C-H/C-H cross-coupling reactions between ferrocenes and azoles (including oxazoles) showcases the potential for such advanced, catalyst-driven oxidative transformations. researchgate.net The oxazole moiety, introduced via the carbonyl chloride, could serve as a directing group or an electronic modulator in these electrochemical processes.

Q & A

Q. What are the optimized synthetic routes for 5-methyl-1,3-oxazole-4-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves the reaction of o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form o-chlorobenzoxime, followed by chlorination and cyclization with ethyl acetoacetate. Key parameters include:
  • Temperature : Maintaining 60–80°C during cyclization minimizes side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalyst : Use of phosphorus pentachloride (PCl₅) for final chlorination improves purity (>95%) .
    Table 1 : Comparison of reaction conditions and yields from literature:
StepSolventTemp. (°C)CatalystYield (%)
Oxime FormationH₂O/EtOH70–80NH₂OH·HCl85–90
CyclizationDMF60–80None75–80
ChlorinationToluene110PCl₅90–95

Q. How can researchers characterize this compound, and what spectral data are critical?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows peaks at δ 2.5 ppm (methyl group) and δ 8.1–8.3 ppm (aromatic protons). ¹³C NMR confirms the carbonyl carbon at ~160 ppm .
  • Mass Spectrometry : HRMS (EI) should match the molecular ion [M⁺] at m/z 171.02 (calculated for C₆H₅ClNO₂) .
  • IR Spectroscopy : Look for C=O stretch at ~1750 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

Q. What are common impurities in synthesized this compound, and how are they identified?

  • Methodological Answer : Impurities often arise from incomplete chlorination or hydrolysis:
  • By-product 1 : 5-Methyl-1,3-oxazole-4-carboxylic acid (detected via TLC, Rf ~0.3 in ethyl acetate/hexane).
  • By-product 2 : Residual o-chlorobenzoxime (identified by LC-MS at m/z 154.03) .
    Mitigation involves optimizing reaction time and using anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic acyl substitution?

  • Methodological Answer : Computational studies (DFT/B3LYP) reveal:
  • The carbonyl carbon has a high partial positive charge (+0.45), making it susceptible to nucleophilic attack.
  • Electron-withdrawing effects of the oxazole ring increase electrophilicity by 15% compared to non-heterocyclic acyl chlorides .
    Validation : Compare experimental reaction rates with amines (e.g., benzylamine) to computational activation energies. Discrepancies >10% suggest solvent effects or steric hindrance .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Contradictions (e.g., enzyme inhibition vs. no activity) may arise from:
  • Purity Variations : Validate compound purity via HPLC (>98%) before assays.
  • Assay Conditions : Test under standardized pH (7.4) and temperature (37°C) to ensure reproducibility .
  • Structural Confirmation : Use X-ray crystallography to confirm regiochemistry of derivatives, as misassignment of substituents (e.g., methyl vs. chloro) can skew results .

Q. How can researchers predict and mitigate degradation pathways of this compound under storage?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis to carboxylic acid (major pathway) or thermal decomposition above 40°C.
  • Stabilization :
  • Store under inert gas (Ar) at –20°C in anhydrous DCM or THF.
  • Add molecular sieves (3Å) to absorb moisture .
  • Monitoring : Use accelerated stability studies (40°C/75% RH for 14 days) with LC-MS to track degradation products .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies, and how can researchers reconcile these differences?

  • Methodological Answer : Yield disparities (e.g., 70% vs. 90%) often stem from:
  • Scale Effects : Microscale reactions (<1 mmol) may suffer from higher solvent evaporation losses.
  • Workup Protocols : Differences in extraction efficiency (e.g., ethyl acetate vs. dichloromethane).
    Resolution : Replicate methods using controlled conditions (e.g., Schlenk line for anhydrous steps) and report detailed procedural metadata .

Application-Oriented Questions

Q. What role does this compound serve in synthesizing bioactive heterocycles?

  • Methodological Answer : It is a key intermediate for:
  • Antimicrobial Agents : Coupling with thiosemicarbazides yields oxazole-thiadiazole hybrids with MICs of 2–8 µg/mL against S. aureus .
  • Kinase Inhibitors : Amide derivatives show IC₅₀ values <100 nM in JAK3 inhibition assays .
    Synthetic Tip : Use HATU/DIPEA for efficient amide bond formation without racemization .

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Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1,3-oxazole-4-carbonyl Chloride
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Reactant of Route 2
5-methyl-1,3-oxazole-4-carbonyl Chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.